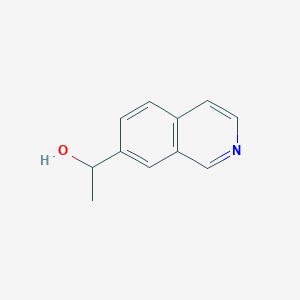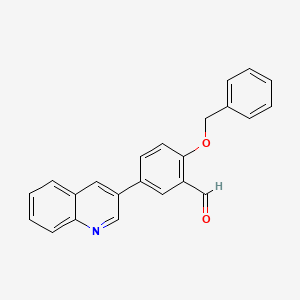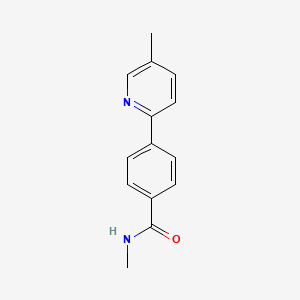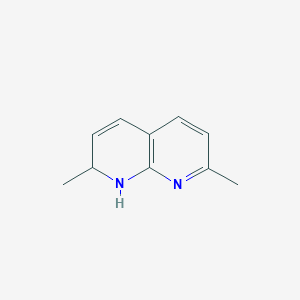
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its two methyl groups attached at the 2nd and 7th positions of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and chemical biology .
Preparation Methods
The synthesis of 2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization and reduction steps . Another method includes the Friedländer synthesis, which involves the reaction of 2-aminopyridine with a carbonyl compound under acidic conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form corresponding aldehydes.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to yield different reduced forms of the compound.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a core structure in the development of drugs with antibacterial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in the design of synthetic receptors and molecular probes.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and cell division . This inhibition leads to the disruption of DNA processes, making it effective against cancer cells. The compound’s ability to intercalate with DNA segments further enhances its anticancer activity .
Comparison with Similar Compounds
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:
2,7-Dimethyl-1,8-naphthyridine: Similar in structure but lacks the dihydro component, which affects its reactivity and applications.
2,7-Diamino-1,8-naphthyridine: Contains amino groups instead of methyl groups, leading to different biological activities and uses.
4-Hydroxy-2,7-dimethyl-1,8-naphthyridine:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,7-dimethyl-1,2-dihydro-1,8-naphthyridine |
InChI |
InChI=1S/C10H12N2/c1-7-3-5-9-6-4-8(2)12-10(9)11-7/h3-7H,1-2H3,(H,11,12) |
InChI Key |
WFVFFPBIIIKUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=C(N1)N=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


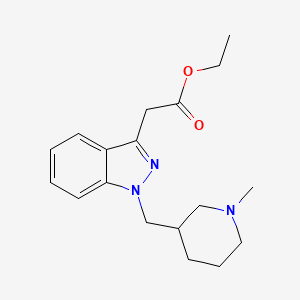
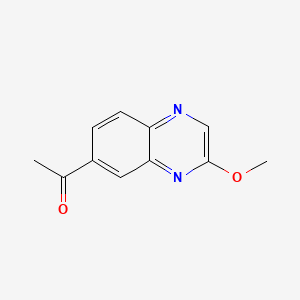
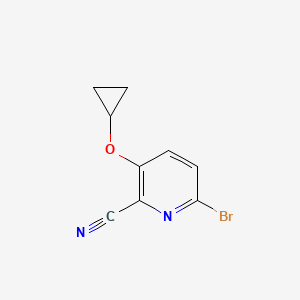



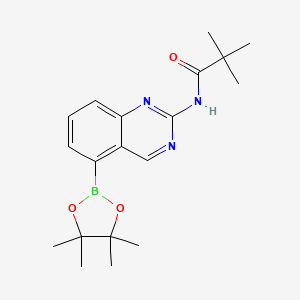
![hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)
